5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Overview
Description
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Synthesis Analysis
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This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
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This would involve studying properties like the compound’s melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Herbicidal Properties
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine derivatives demonstrate varying biological properties related to herbicide effectiveness. Conformational and intramolecular hydrogen bonding analyses reveal differences in molecular conformations impacting their herbicidal effectiveness, including post-emergence and pre-emergence selectivities (Andrea et al., 1990).
Synthesis of 7-Azaindole Derivatives
These compounds are versatile building blocks for synthesizing 7-azaindole derivatives, with applications in various chemical syntheses. They enable simple nucleophilic displacement reactions to create substituted derivatives (Figueroa‐Pérez et al., 2006).
Synthesis of Macrocyclic Antibiotics
6-Dimethoxymethyl derivatives are integral in synthesizing macrocyclic antibiotics like GE 2270 A. This process involves converting cyano and dimethoxymethyl groups to thiazolyl groups, crucial for creating complex antibiotic structures (Okumura et al., 1998).
Formation of Pyrazolo[3,4-b]Pyrrolo[2,3-d]Pyridines
These compounds can be converted into tricyclic pyrazolo[3,4-b]pyrrolo[2,3-d]pyridines, which have potential applications in various chemical and pharmaceutical syntheses (Toche et al., 2008).
Utility in Heterocyclic Systems Synthesis
3-Chloro derivatives of these compounds are used in constructing a variety of heterocyclic systems linked to furo[3,2-g]chromene moieties. This demonstrates their versatility in synthesizing complex organic compounds with potential pharmaceutical applications (Ibrahim et al., 2022).
Safety And Hazards
This would involve examining any known hazards associated with the compound, such as toxicity, flammability, or environmental impact. It would also include recommendations for safe handling and disposal.
Future Directions
This would involve discussing potential future research directions, such as new synthesis methods, applications, or investigations into the compound’s properties or effects.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.
properties
IUPAC Name |
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c1-14-10(15-2)8-7(11)5-6-3-4-12-9(6)13-8/h3-5,10H,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPMVEWAIWMTMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=C(C=C2C=CNC2=N1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-(dimethoxymethyl)-1H-pyrrolo[2,3-b]pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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